2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine
CAS No.: 2640823-04-5
Cat. No.: VC11844800
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640823-04-5 |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-methylpyrimidine |
| Standard InChI | InChI=1S/C18H24N4O/c1-15-7-9-19-18(20-15)22-13-11-21(12-14-22)10-8-16-3-5-17(23-2)6-4-16/h3-7,9H,8,10-14H2,1-2H3 |
| Standard InChI Key | WVWPZBNODMMDRK-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC |
Introduction
The compound 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic organic molecule that features a pyrimidine core substituted with a piperazine moiety and a methoxyphenylethyl side chain. Compounds of this nature are often studied for their pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery.
Key Structural Features:
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Pyrimidine Core: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. They are fundamental scaffolds in many biologically active compounds.
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Piperazine Substitution: Piperazine is a versatile moiety frequently used in drug design due to its ability to modulate solubility, bioavailability, and receptor binding.
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Methoxyphenylethyl Group: The presence of a 4-methoxyphenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Potential Applications
Compounds with similar structures are often investigated for their roles in:
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CNS Disorders: Piperazine derivatives are commonly explored as therapeutic agents for anxiety, depression, and schizophrenia.
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Antimicrobial Activity: Substituted pyrimidines have shown promise as antibacterial, antifungal, and antiviral agents.
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Receptor Modulation: The combination of pyrimidine and piperazine groups often targets G-protein-coupled receptors (GPCRs) or ion channels.
Synthesis
While specific synthetic pathways for this compound are not detailed in the results, a general approach involves:
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Formation of the Pyrimidine Core: Cyclization reactions using appropriate precursors such as amidines or urea derivatives.
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Substitution with Piperazine: Nucleophilic substitution reactions to attach the piperazine group at the 2-position.
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Attachment of Methoxyphenylethyl Side Chain: Alkylation or reductive amination methods to introduce the side chain.
Example Reaction Scheme:
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | Pyrimidine precursor + piperazine | Intermediate 1 |
| 2 | Intermediate 1 + 4-methoxyphenylethyl bromide (alkylation) | Final Compound |
Biological Activity
Although no specific data is available for this compound, related molecules suggest potential activities:
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Binding Affinity: Likely interacts with serotonin or dopamine receptors due to the piperazine group.
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Enzyme Inhibition: Pyrimidines are known inhibitors of kinases and other enzymes.
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ADMET Properties: The methoxy group may enhance membrane permeability, while the piperazine moiety improves solubility.
Analytical Characterization
To confirm the structure and purity:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR to identify chemical shifts corresponding to aromatic, aliphatic, and heterocyclic protons.
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Mass Spectrometry (MS): Molecular ion peak to verify molecular weight.
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Infrared Spectroscopy (IR): Functional group identification (e.g., C=N from pyrimidine, C-O from methoxy).
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Elemental Analysis: Empirical formula confirmation.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approx. 286 g/mol |
| Solubility | Likely soluble in polar organic solvents |
| LogP (Lipophilicity) | Estimated moderate lipophilicity |
| Potential Targets | GPCRs, ion channels, kinases |
| Synthetic Feasibility | Moderate |
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